molecular formula C20H24N2O3S B2586097 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 921795-03-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2586097
CAS No.: 921795-03-1
M. Wt: 372.48
InChI Key: BMCJSNUIXUOXEH-UHFFFAOYSA-N
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Description

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide features a benzoxazepine core fused with a tetrahydrofuran-like ring system. Key structural elements include:

  • A propyl group at position 5, which may modulate lipophilicity and membrane permeability.
  • An acetamide side chain at position 8, substituted with a thiophen-2-yl group, introducing sulfur-mediated interactions (e.g., π-stacking, metabolic resistance).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-9-22-16-8-7-14(21-18(23)12-15-6-5-10-26-15)11-17(16)25-13-20(2,3)19(22)24/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCJSNUIXUOXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable ketone under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and a suitable diene.

    Coupling of the Thiophene Ring and Benzoxazepine Core: The thiophene ring is then coupled to the benzoxazepine core through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzoxazepine core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzoxazepine derivatives exhibited significant cytotoxicity against human cancer cell lines. The compound induced apoptosis via caspase activation and modulation of Bcl-2 family proteins, suggesting a mechanism for its anticancer effects.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Efficacy Against Pathogens : In vitro studies revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections.
  • Case Study : Research on related compounds indicated significant antimicrobial activity against various pathogens, supporting further exploration into its use as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzoxazepine core and thiophene moiety can lead to enhanced biological activity:

ModificationEffect on Activity
Altering substituents on the benzoxazepine coreCan enhance anticancer potency
Modifying the thiophene ringMay improve antimicrobial efficacy

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazepine Cores

BF96395 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide)
  • Core similarity : Shares the benzoxazepine scaffold but lacks the 5-propyl group.
  • Substituent difference: Features a 3-methoxyphenoxy group instead of thiophen-2-yl.
  • Impact : The methoxy group may enhance hydrogen bonding with polar targets, while the absence of sulfur reduces metabolic stability compared to the thiophene-containing compound .
Arctom’s Isoindolyl Derivative (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)
  • Core similarity : Includes the 5-propyl group but replaces thiophene with an isoindolyl moiety .

Heterocyclic Analogues with Diverse Scaffolds

Compound I12 ([1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane])
  • Scaffold difference : Uses a 1,4-diazepane core instead of benzoxazepine.
  • Substituent similarity : Incorporates a thiophen-2-yl group on a pyrimidine ring.
  • Impact : The diazepane’s flexibility may reduce target selectivity compared to the rigid benzoxazepine. However, the pyrimidine-thiophene system could enhance π-π interactions in binding pockets .

Hydrogen Bonding and Crystallographic Considerations

The benzoxazepine scaffold’s oxygen and nitrogen atoms enable hydrogen bonding, critical for crystal packing and solubility. In contrast:

  • Compound I12 : The pyridinyl group offers a strong hydrogen bond acceptor, but the diazepane’s conformational flexibility may lead to less predictable crystal structures .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzoxazepine 5-propyl, thiophen-2-yl ~388.5 (estimated) High lipophilicity, sulfur stability
BF96395 Benzoxazepine 3-methoxyphenoxy 370.4 Enhanced hydrogen bonding
Arctom’s Isoindolyl Derivative Benzoxazepine 5-propyl, isoindolyl ~423.5 (estimated) High solubility, enzymatic sensitivity
Compound I12 1,4-Diazepane Pyridinyl-thiophene ~496.6 (estimated) Flexible scaffold, strong π-interactions

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a unique benzoxazepine core and a thiophene substituent. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S with a molecular weight of approximately 370.4 g/mol. The structure can be represented as follows:

N 3 3 dimethyl 4 oxo 5 propyl 2 3 4 5 tetrahydro 1 5 benzoxazepin 8 yl 2 thiophen 2 yl acetamide\text{N 3 3 dimethyl 4 oxo 5 propyl 2 3 4 5 tetrahydro 1 5 benzoxazepin 8 yl 2 thiophen 2 yl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties through specific enzyme inhibition and receptor binding.

1. Analgesic Effects

Research has demonstrated that derivatives of benzoxazepine compounds exhibit significant analgesic activity. For instance, a study utilizing the "hot plate" method on mice indicated that certain derivatives have analgesic effects that surpass those of standard analgesics like metamizole .

2. Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar benzoxazepine derivatives. A synthesis of novel compounds showed promising results against various bacterial strains, indicating potential for development as antimicrobial agents .

3. Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown that it may induce apoptosis in specific tumor types. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Case Study 1: Analgesic Activity

A study by Siutkina et al. reported on the analgesic effects of new compounds derived from benzoxazepines. The research involved administering the compounds intraperitoneally to outbred white mice and measuring pain response using thermal stimuli. The results indicated a significant reduction in pain response compared to control groups .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, researchers synthesized various thiophene-substituted benzoxazepines and tested their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited strong inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents .

Data Summary Table

Biological Activity Findings Reference
Analgesic EffectsSignificant pain reduction in mice
Antimicrobial ActivityEffective against multiple bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. What are the optimal synthetic pathways for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzoxazepine core via cyclization of precursors (e.g., substituted aminophenols) under reflux with catalysts like triethylamine .
  • Step 2 : Introduction of the thiophene-acetamide moiety via coupling reactions (e.g., using chloroacetyl chloride or carbodiimide-mediated amidation) .
  • Key Conditions : Monitor reaction progress with TLC; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Yield Optimization : Adjust solvent polarity (DMF or DCM) and reaction time (4–8 hours) .

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Assign peaks for the benzoxazepine core (e.g., δ 4.2–4.5 ppm for oxazepine CH₂) and thiophene protons (δ 6.8–7.2 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~12–15 min) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~423) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or histone deacetylases (HDACs) at 1–10 µM concentrations .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substituents) impact biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study :
  • Synthesize Analogues : Replace thiophene with furan or phenyl groups via analogous coupling reactions .
  • Assay Comparison : Evaluate IC₅₀ shifts in enzyme inhibition or cytotoxicity assays. For example, thiophene may enhance π-π stacking with hydrophobic enzyme pockets .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities .

Q. How can contradictory data in biological assays (e.g., low activity despite favorable in silico predictions) be resolved?

  • Methodological Answer :
  • Verify Compound Integrity : Recheck purity (HPLC) and stability (e.g., decompose under light? Store in amber vials) .
  • Optimize Assay Conditions : Test varying pH, serum concentrations, or incubation times .
  • Explore Off-Target Effects : Perform kinome-wide profiling or transcriptomic analysis .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Screen with HCl or sodium salts .
  • Nanoparticle Formulation : Use PLGA or liposomes (particle size <200 nm via dynamic light scattering) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the acetamide moiety .

Q. How can the metabolic stability of this compound be assessed?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Experimental Design and Data Analysis

Q. What statistical methods are suitable for analyzing dose-response data from cytotoxicity assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations or analogues .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation after compound treatment .
  • Western Blotting : Quantify downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) .

Q. What are best practices for replicating synthetic protocols across labs?

  • Methodological Answer :
  • Detailed Reaction Logs : Record exact solvent grades, humidity, and stirring rates .
  • Inter-Lab Validation : Share intermediates for NMR comparison; use standardized HPLC columns .

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